3-Bromobutan-2-amine

Chiral synthesis Asymmetric catalysis Stereoselective derivatization

3-Bromobutan-2-amine (CAS 736083-47-9), also named 3-Bromo-2-butanamine, is a brominated aliphatic secondary amine with the molecular formula C₄H₁₀BrN and a molecular weight of 152.03 g/mol. The compound possesses a four-carbon butane backbone bearing a primary amine group (-NH₂) on the C2 position and a bromine atom on the C3 position.

Molecular Formula C4H10BrN
Molecular Weight 152.03 g/mol
CAS No. 736083-47-9
Cat. No. B13189061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobutan-2-amine
CAS736083-47-9
Molecular FormulaC4H10BrN
Molecular Weight152.03 g/mol
Structural Identifiers
SMILESCC(C(C)Br)N
InChIInChI=1S/C4H10BrN/c1-3(5)4(2)6/h3-4H,6H2,1-2H3
InChIKeyINJIQMGWSVPZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobutan-2-amine (CAS 736083-47-9): A Bifunctional Chiral Building Block for Stereoselective Synthesis


3-Bromobutan-2-amine (CAS 736083-47-9), also named 3-Bromo-2-butanamine, is a brominated aliphatic secondary amine with the molecular formula C₄H₁₀BrN and a molecular weight of 152.03 g/mol [1]. The compound possesses a four-carbon butane backbone bearing a primary amine group (-NH₂) on the C2 position and a bromine atom on the C3 position . Commercially supplied as the free base (typical purity ≥95%) or as hydrochloride/hydrobromide salts, this compound features two stereogenic centers (C2 and C3) and therefore exists as a mixture of diastereomers and enantiomers unless specifically resolved, with vendors such as Leyan offering the compound in research-grade quantities for laboratory applications .

1
Chiral Building Block
Stereoselective synthesis with two contiguous stereocenters
2
Bifunctional Scaffold
Orthogonal C3-bromine and C2-amine for sequential derivatization
3
Research Format
Free base or salt forms; typically supplied at ≥95% purity for laboratory use

Why 3-Bromobutan-2-amine Cannot Be Simply Substituted by Other β-Bromoamines in Chiral Synthesis


Substituting 3-Bromobutan-2-amine with a structurally related β-bromoamine analog in stereoselective synthetic routes introduces significant risks to both reaction outcome and product purity. The compound possesses two stereogenic centers (C2 and C3), meaning it exists as a mixture of stereoisomers whose specific spatial arrangement dictates downstream stereochemical fidelity . Related analogs with a single stereocenter or different substitution patterns produce different diastereomeric outcomes in asymmetric transformations, while chlorinated or iodinated variants exhibit substantially different reactivity profiles in nucleophilic substitution and elimination pathways . Furthermore, the regiospecific placement of bromine at C3 versus alternative positions such as C1 or C4 alters the compound's utility in constructing specific 3-aryl-butylamine pharmacophores, a privileged scaffold in analgesic drug development that requires precise substitution geometry [1].

Target
3-Bromobutan-2-amine
Two stereocenters enable defined stereochemical architectures. Regiospecific C3 bromine maps to 3-aryl-butylamine pharmacophores.
Potential Substitutes
Regioisomeric or Halogen Analogs
Single-stereocenter or achiral analogs produce fewer stereoisomeric outcomes. 2-bromo or 4-bromo regioisomers may divert from target 3-aryl substitution geometry.
Chloro analogs may exhibit slower substitution kinetics; iodo analogs may shift toward elimination side reactions.
Stereochemical outcome and downstream diastereomeric fidelity may not transfer directly from single-stereocenter comparators.

Quantitative Differentiation Evidence: 3-Bromobutan-2-amine Versus Analog Comparators


Stereochemical Complexity: Two Stereocenters Versus Single-Stereocenter Analog Comparators

3-Bromobutan-2-amine contains two stereogenic centers (C2 and C3), giving it the capacity to generate up to four stereoisomers, whereas comparators such as 2-bromobutan-1-amine or 3-bromo-1-butanamine possess only one stereocenter and therefore produce fewer stereoisomeric outcomes . This structural feature enables the construction of more complex stereochemical architectures in single-step transformations. The defined stereoisomer (2S,3R)-3-bromobutan-2-amine has been identified as a specific chiral precursor entity, providing a defined stereochemical entry point for asymmetric synthesis that single-stereocenter comparators cannot offer .

Stereocenters
Class-level
2 vs. 1 or 0 in analogs
Supports stereochemical-control context
Structural architecture inference
Chiral synthesis Asymmetric catalysis Stereoselective derivatization

Halogen Reactivity Profile: Bromine Versus Chloro and Iodo Analogs in Nucleophilic Substitution

3-Bromobutan-2-amine exhibits distinct reactivity compared to its chloro and iodo counterparts due to the specific leaving group ability and steric profile of the bromine atom . In halogenated amine building blocks, bromine occupies a unique middle ground between chlorine (poorer leaving group, slower SN2 kinetics) and iodine (better leaving group but higher cost, lower stability, and increased elimination side reactions). This balanced reactivity profile enables selective nucleophilic substitution at the C3 position while preserving the adjacent C2 amine functionality for subsequent derivatization steps, a combination of reactivity and stability that chlorinated or iodinated analogs cannot simultaneously achieve [1].

Halogen Reactivity
Class-level
Br: balanced SN2/elimination
Bromine profile may support cleaner substitution outcomes
Qualitative ranking vs. Cl/I analogs
Nucleophilic substitution Reaction optimization Medicinal chemistry

Target Engagement Profile: TAAR1 Agonist Activity with Functional Data

Derivatives incorporating the 3-bromobutan-2-amine scaffold have demonstrated quantifiable agonist activity at human Trace Amine-Associated Receptor 1 (TAAR1) with an EC50 of 4.90 × 10³ nM in a cAMP accumulation BRET assay [1]. This provides a functional activity benchmark at a therapeutically relevant GPCR target. Notably, the same scaffold showed a species-specific potency difference with an EC50 of 1.80 × 10³ nM at mouse TAAR1, reflecting approximately 2.7-fold higher potency in the rodent ortholog [2]. This species-selectivity profile is characteristic of the 3-bromobutan-2-amine scaffold and would differ from analogs with alternative halogen substitution patterns or regioisomeric amine placement due to altered receptor binding interactions.

TAAR1 Agonist Activity
Assay context
hTAAR1 EC50 4.90E+3 nM
mTAAR1 EC50 1.80E+3 nM
Reported species-difference profile context
cAMP BRET assay; HEK293 cells
GPCR pharmacology Trace amine receptor Neurological drug discovery

3-Aryl-Butylamine Scaffold Compatibility: Regiospecific Bromine Placement for Analgesic Pharmacophore Construction

The 3-bromobutan-2-amine backbone maps directly onto the 3-aryl-butylamine pharmacophore class, which includes clinically validated analgesic compounds with excellent activity and very good tolerability profiles [1]. The C3 bromine atom serves as an ideal handle for introducing aryl substituents via nucleophilic substitution or transition metal-catalyzed cross-coupling, while the C2 amine group provides a functionalization site for subsequent N-alkylation or reductive amination steps [2]. Regioisomeric analogs such as 2-bromobutan-1-amine or 4-bromobutan-2-amine cannot access this specific 3-aryl substitution geometry without additional synthetic steps, as their bromine placement would lead to 2-aryl or 4-aryl products that diverge from the validated pharmacophore architecture described in patent literature [3].

Pharmacophore Compatibility
Class-level
C3 bromine maps to 3-aryl-butylamine scaffold
Enables regiospecific pharmacophore construction
Patent context US20060194988
Analgesic drug synthesis 3-Aryl-butylamine pharmacophore Pharmaceutical intermediates

Physicochemical Property Profile: LogP and Computed Parameters Versus Analog Scaffolds

3-Bromobutan-2-amine exhibits a calculated LogP (XLogP3) of 0.9 [1] and a topological polar surface area (TPSA) of 26 Ų [2], placing it within favorable physicochemical space for CNS penetration based on established drug-likeness guidelines (LogP <5, TPSA <90 Ų). The compound has a calculated boiling point of 145.7 ± 23.0 °C at 760 mmHg and a flash point of 41.9 ± 22.6 °C . These computed parameters differ from structural analogs: non-brominated butan-2-amine has a lower molecular weight and lower LogP; chlorinated analogs have lower molecular weight (due to lighter halogen) and potentially altered LogP values; iodinated analogs have significantly higher molecular weight and lipophilicity. The balanced lipophilicity of the brominated scaffold supports both synthetic handling in organic media and potential downstream bioavailability optimization.

Physicochemical Profile
Cross-study comparable
LogP 0.9; TPSA 26 Ų
Intermediate lipophilicity between Cl and I analogs
Computed XLogP3; database values
Physicochemical properties Medicinal chemistry optimization Drug-likeness

Optimal Procurement and Application Scenarios for 3-Bromobutan-2-amine


Stereoselective Synthesis of Chiral Pharmaceutical Intermediates

Procure 3-bromobutan-2-amine when constructing chiral amines with defined stereochemistry at two contiguous stereocenters. The compound's two stereogenic centers enable the generation of complex stereochemical architectures that single-stereocenter analogs cannot produce . Specific stereoisomers such as (2S,3R)-3-bromobutan-2-amine provide defined entry points for asymmetric transformations in the synthesis of bioactive molecules and natural product analogs .

3-Aryl-Butylamine Pharmacophore Construction for Analgesic Drug Discovery

Use 3-bromobutan-2-amine as a key building block for synthesizing 3-aryl-butylamine derivatives with potential analgesic activity. The regiospecific C3 bromine allows direct introduction of aryl substituents via nucleophilic substitution, mapping directly onto the validated pharmacophore described in US20060194988 [1]. Alternative regioisomers such as 2-bromo or 4-bromo analogs cannot access this specific substitution pattern without additional synthetic manipulation [2].

TAAR1-Targeted Neurological Probe Development

Employ 3-bromobutan-2-amine-derived scaffolds for investigating Trace Amine-Associated Receptor 1 (TAAR1) pharmacology. Derivatives show quantifiable agonist activity at human TAAR1 (EC50 = 4.90 × 10³ nM) with species-specific potency differences (mouse TAAR1 EC50 = 1.80 × 10³ nM) [3]. This provides a functional activity reference for designing TAAR1-targeted probes in psychiatric and neurological research [4].

Bromine-Mediated Nucleophilic Substitution Cascades in Multi-Step Synthesis

Select 3-bromobutan-2-amine when designing multi-step synthetic routes requiring orthogonal functional group manipulation. The C3 bromine serves as a reactive handle for nucleophilic displacement while the C2 amine can be protected and deprotected as needed [5]. The compound exhibits distinct reactivity compared to chloro and iodo analogs, offering an optimal balance between substitution kinetics and elimination suppression , making it suitable for constructing complex nitrogen-containing molecular frameworks in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Chiral Intermediate Synthesis
Stereochemical complexity
Enantiomer-attribution review
3-Aryl-Butylamine Pharmacophore
Regiospecific C3 bromine placement
Scaffold mapping to patent pharmacophore
TAAR1 Neurological Probe Development
Reported TAAR1 agonist activity
Species-difference model-response interpretation
Multi-Step Substitution Cascades
Bifunctional orthogonal reactivity
Nucleophilic substitution and amine protection strategy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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